molecular formula C12H14BrN3O2 B1383660 3-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine CAS No. 1416714-05-0

3-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Cat. No. B1383660
CAS RN: 1416714-05-0
M. Wt: 312.16 g/mol
InChI Key: AJZSRFUFXRYSMT-UHFFFAOYSA-N
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Description

“3-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine” is a complex organic compound. It contains a pyrazolo[4,3-b]pyridine core, which is a type of nitrogen-containing heterocycle . The compound also features a tetrahydro-2H-pyran-2-yl group , which is a type of oxygen-containing heterocycle .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with organic halides . For instance, 2- (3-Bromopropoxy)tetrahydro-2 H -pyran may be used in organic synthesis studies . Also, 1- (四氢-2H-吡喃-4-基)乙酮 can be synthesized by adding N-甲氧基-N-甲基四氢-2H-吡喃-4-甲酰胺 and 四氢呋喃 to a dry reaction flask .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name and related compounds. It contains a pyrazolo[4,3-b]pyridine core, a bromine atom, a methoxy group, and a tetrahydro-2H-pyran-2-yl group . The exact 3D structure would need to be determined experimentally or through computational chemistry methods.


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the bromine atom could potentially undergo nucleophilic substitution reactions . The tetrahydro-2H-pyran-2-yl group might also participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of a bromine atom could increase its molecular weight and potentially affect its boiling point .

Scientific Research Applications

Synthesis and Structural Analysis

  • X-ray Powder Diffraction : This compound is key in synthesizing anticoagulants like apixaban. Its X-ray powder diffraction data have been reported, indicating no detectable impurities (Qing Wang et al., 2017).

  • Crystallographic Studies : The crystal structure of similar compounds has been determined through X-ray diffraction, showing a coplanar arrangement of pyrazole, pyridine, and pyran rings, stabilized by hydrogen bond interactions (J. Ganapathy et al., 2015).

Potential in Cancer Research

  • Anticancer Agents : Organometallic complexes containing 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines, which are potential cyclin-dependent kinase inhibitors, have shown promise as anticancer agents (I. Stepanenko et al., 2011).

  • Antiproliferative Activity : Research on 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines reveals that some compounds display potent antiproliferative activity against various cancer cell lines (Beatričė Razmienė et al., 2021).

Other Applications

  • Synthesis of Polyheterocyclic Systems : Pyrazolo[3,4-b]pyridine derivatives have been used as precursors for constructing polyheterocyclic ring systems, contributing to novel chemical structures (E. Abdel‐Latif et al., 2019).

  • Corrosion Inhibitors : Synthesized pyrazolopyridine derivatives have shown potential as corrosion inhibitors for mild steel in acidic environments (A. Dandia et al., 2013).

  • Biomedical Applications : A comprehensive review of over 300,000 1H-pyrazolo[3,4-b]pyridines highlights their diverse biomedical applications, including potential therapeutic uses (Ana Donaire-Arias et al., 2022).

Future Directions

The future directions for this compound could involve further studies to determine its potential applications. This could include testing its biological activity, studying its reactivity, and optimizing its synthesis .

properties

IUPAC Name

3-bromo-7-methoxy-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O2/c1-17-8-5-6-14-10-11(8)16(15-12(10)13)9-4-2-3-7-18-9/h5-6,9H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZSRFUFXRYSMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=NC=C1)C(=NN2C3CCCCO3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
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3-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 3
3-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 4
3-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 5
3-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 6
3-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

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